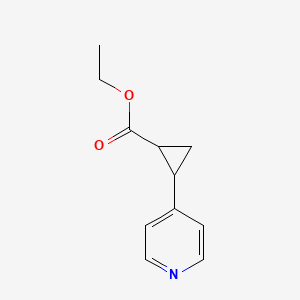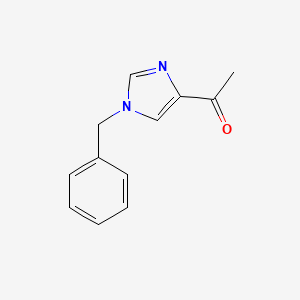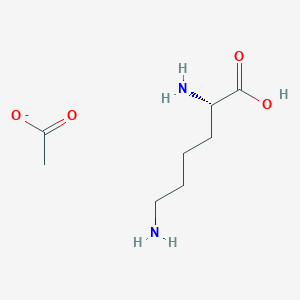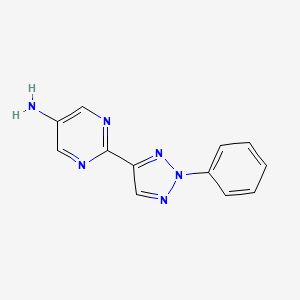
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring attached to a pyridine ring, with an ethyl ester group at the carboxylate position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of ethyl diazoacetate with 4-vinylpyridine in the presence of a rhodium catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The pyridine ring can interact with biological targets, such as enzymes or receptors, influencing their activity and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives and pyridine-containing compounds:
Cyclopropane Derivatives: Similar compounds include spirocyclopropanes and cyclopropyl ketones, which also exhibit unique reactivity and biological activity.
Pyridine-Containing Compounds: Compounds such as piperidine derivatives and pyrrolidine derivatives share structural similarities and are used in similar applications
The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4903-93-9 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3 |
InChI-Schlüssel |
UGYNFXSWOUTZCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)

![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)


